3'-Hydroxynalbuphine

Descripción

3'-Hydroxynalbuphine is a controlled substance subject to strict regulatory oversight. It is classified as a "made-to-order" compound with a short shelf life, requiring specialized handling and documentation (e.g., permits, BSL certification) .

Propiedades

Fórmula molecular |

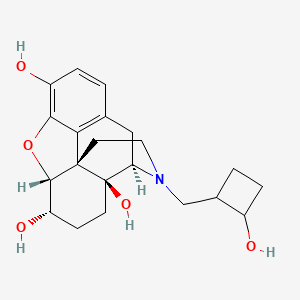

C21H27NO5 |

|---|---|

Peso molecular |

373.4 g/mol |

Nombre IUPAC |

(4R,4aS,7S,7aR,12bS)-3-[(2-hydroxycyclobutyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |

InChI |

InChI=1S/C21H27NO5/c23-13-3-2-12(13)10-22-8-7-20-17-11-1-4-14(24)18(17)27-19(20)15(25)5-6-21(20,26)16(22)9-11/h1,4,12-13,15-16,19,23-26H,2-3,5-10H2/t12?,13?,15-,16+,19-,20-,21+/m0/s1 |

Clave InChI |

HCMKAZUAZQIDLE-UEZWLSALSA-N |

SMILES isomérico |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CCC6O)[C@H]([C@H]1O)OC5=C(C=C4)O)O |

SMILES canónico |

C1CC(C1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

The preparation of 3’-Hydroxynalbuphine involves the incubation of nalbuphine with human liver microsomes. This process leads to the hydroxylation of nalbuphine, resulting in the formation of 3’-Hydroxynalbuphine and other metabolites . The reaction conditions typically involve the use of ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the qualitative and quantitative analysis of the metabolites .

Análisis De Reacciones Químicas

3’-Hydroxynalbuphine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

3’-Hydroxynalbuphine has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of opioid metabolism and the development of analytical methods for detecting opioid metabolites.

Biology: Studied for its role in the metabolic pathways of nalbuphine and its effects on various biological systems.

Medicine: Investigated for its potential therapeutic effects and its role in pain management, particularly in cases where traditional opioids may pose a risk of addiction or respiratory depression.

Industry: Utilized in the development of new analgesic formulations and the improvement of existing pain management therapies

Mecanismo De Acción

The mechanism of action of 3’-Hydroxynalbuphine involves its interaction with opioid receptors in the central nervous system. As a metabolite of nalbuphine, it likely retains some of the parent compound’s pharmacological properties, acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This interaction leads to the inhibition of ascending pain pathways, altering the perception of and response to pain .

Comparación Con Compuestos Similares

Comparative Analysis Limitations

- Structural analogs: No data on nalbuphine, naloxone, or other opioid derivatives for comparison.

- Pharmacokinetic/pharmacodynamic data : Absence of receptor affinity (e.g., µ-opioid, κ-opioid), potency, or metabolic profiles.

- Clinical or preclinical findings: No efficacy, toxicity, or safety data relative to similar compounds.

Logistical and Regulatory Comparisons

Based on , 3'-Hydroxynalbuphine differs from standard research compounds in logistical aspects:

Recommendations for Further Research

To perform a robust comparison, additional sources should address:

Structural analogs : Compare hydroxylation patterns, stereochemistry, and functional groups.

Receptor binding assays : Quantify affinity for opioid receptors (e.g., κ vs. µ selectivity).

Metabolic studies : Evaluate hepatic metabolism (e.g., CYP450 interactions) and metabolite activity.

nalbuphine or buprenorphine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.